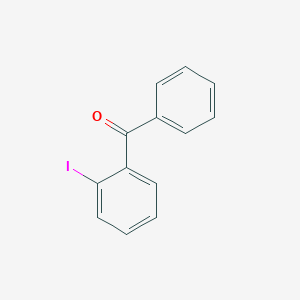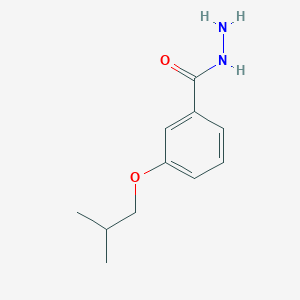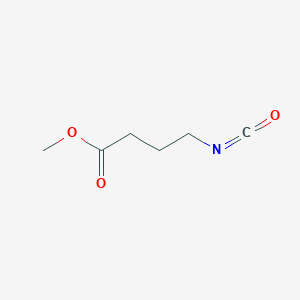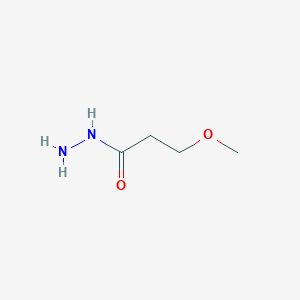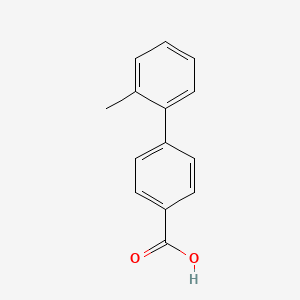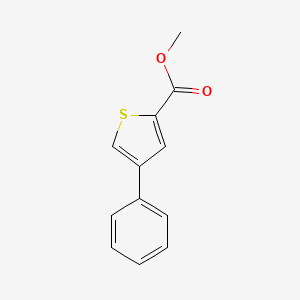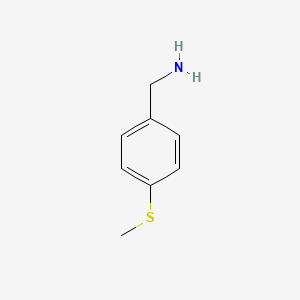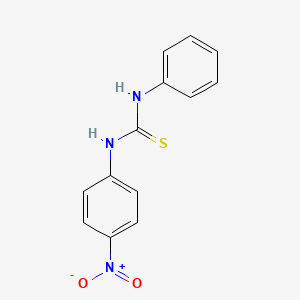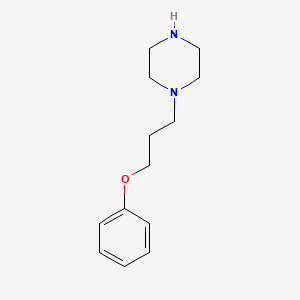![molecular formula C14H15FO4 B1350031 Diethyl 2-[(4-fluorophenyl)methylene]malonate CAS No. 790-53-4](/img/structure/B1350031.png)
Diethyl 2-[(4-fluorophenyl)methylene]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(4-fluorophenyl)methylene]malonate is an organic compound with the molecular formula C14H15FO4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 4-fluorophenyl group and two ethyl ester groups. This compound is of significant interest in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : One common method to synthesize Diethyl 2-[(4-fluorophenyl)methylene]malonate involves the aldol condensation of diethyl malonate with 4-fluorobenzaldehyde. The reaction typically occurs in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The reaction mixture is refluxed in ethanol or another suitable solvent to facilitate the condensation reaction, forming the desired product.
-
Knoevenagel Condensation: : Another approach is the Knoevenagel condensation, where diethyl malonate reacts with 4-fluorobenzaldehyde in the presence of a base like piperidine or pyridine. This reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during production.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Diethyl 2-[(4-fluorophenyl)methylene]malonate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. Reduction typically targets the carbonyl groups, converting them into alcohols.
-
Substitution: : Nucleophilic substitution reactions can occur at the ester groups or the aromatic ring. Common reagents include alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases for Condensation Reactions: Sodium ethoxide, potassium tert-butoxide, piperidine, pyridine.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, Diethyl 2-[(4-fluorophenyl)methylene]malonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various transformations, including cyclization reactions to form heterocycles.
Biology
The compound is studied for its potential biological activities. It can serve as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its versatility allows for the production of a wide range of products with various applications.
Mécanisme D'action
The mechanism of action of Diethyl 2-[(4-fluorophenyl)methylene]malonate and its derivatives depends on their specific biological targets. Generally, these compounds can interact with enzymes or receptors, modulating their activity. For example, they may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 2-[(4-chlorophenyl)methylene]malonate
- Diethyl 2-[(4-bromophenyl)methylene]malonate
- Diethyl 2-[(4-methylphenyl)methylene]malonate
Uniqueness
Diethyl 2-[(4-fluorophenyl)methylene]malonate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity. The electron-withdrawing nature of fluorine can enhance the compound’s ability to participate in various chemical reactions and may also improve its pharmacokinetic properties in medicinal applications.
Propriétés
IUPAC Name |
diethyl 2-[(4-fluorophenyl)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-3-18-13(16)12(14(17)19-4-2)9-10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZVIHFMGQDKDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377567 |
Source


|
| Record name | diethyl 2-[(4-fluorophenyl)methylene]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790-53-4 |
Source


|
| Record name | diethyl 2-[(4-fluorophenyl)methylene]malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

